molecular formula C13H24O3 B8223545 7-Oxotridecanoic acid CAS No. 92155-72-1

7-Oxotridecanoic acid

Cat. No.: B8223545
CAS No.: 92155-72-1
M. Wt: 228.33 g/mol
InChI Key: OTKAMMQUGUNABV-UHFFFAOYSA-N
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Description

7-Oxotridecanoic acid is an organic compound with the molecular formula C13H24O3 It is a long-chain fatty acid derivative, characterized by the presence of a keto group at the seventh carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxotridecanoic acid typically involves the oxidation of tridecanoic acid or its derivatives. One common method is the oxidation of 1-tetradecene using potassium permanganate, which introduces the keto group at the desired position . The reaction is carried out under controlled conditions to ensure selective oxidation and high yield.

Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Solvent extraction and purification techniques, such as Soxhlet extraction and chromatography, are employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: 7-Oxotridecanoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert it into 7-oxo-tridecanoic acid derivatives.

    Reduction: Reduction reactions can yield corresponding alcohols.

    Substitution: The keto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

Scientific Research Applications

7-Oxotridecanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Oxotridecanoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes and receptors, influencing metabolic processes. For example, it may inhibit phospholipase A2, thereby modulating inflammatory responses . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    Tridecanoic acid: A saturated fatty acid with a similar carbon chain length but lacking the keto group.

    7-Hydroxytridecanoic acid: A reduced form of 7-Oxotridecanoic acid with a hydroxyl group instead of a keto group.

Uniqueness: this compound is unique due to the presence of the keto group at the seventh carbon position, which imparts distinct chemical reactivity and biological activity. This differentiates it from other long-chain fatty acids and their derivatives .

Properties

IUPAC Name

7-oxotridecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-2-3-4-6-9-12(14)10-7-5-8-11-13(15)16/h2-11H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKAMMQUGUNABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30919338
Record name 7-Oxotridecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30919338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92155-72-1
Record name 7-Oxotridecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092155721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Oxotridecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30919338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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